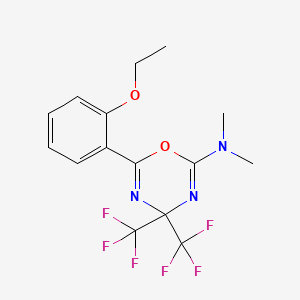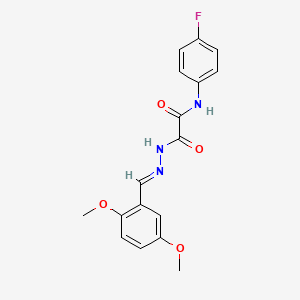![molecular formula C20H16ClN3O2S2 B11567074 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567074.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of a chlorophenyl group and a methyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl-substituted thiourea and an α-haloketone. The benzothiazole ring can be synthesized via a condensation reaction between o-aminothiophenol and a carboxylic acid derivative. The final step involves coupling the two heterocyclic rings through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are critical in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The thiazole and benzothiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may bind to the active site of enzymes, blocking substrate access and thus inhibiting enzymatic activity. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-2-yl)propanamide
Uniqueness
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the specific combination of the thiazole and benzothiazole rings, along with the chlorophenyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H16ClN3O2S2 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-12-18(13-6-8-14(21)9-7-13)23-19(27-12)22-17(25)10-11-24-15-4-2-3-5-16(15)28-20(24)26/h2-9H,10-11H2,1H3,(H,22,23,25) |
Clé InChI |
NNKISKLORKOPTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11566997.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)

![10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11567025.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11567038.png)
![5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567040.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11567046.png)
![4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzenesulfonamide](/img/structure/B11567048.png)
![2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11567051.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11567055.png)
